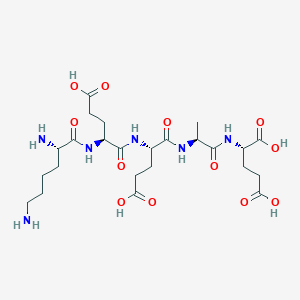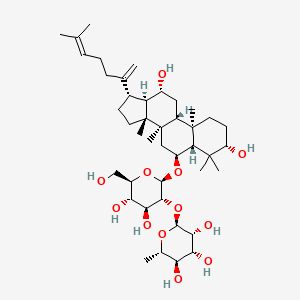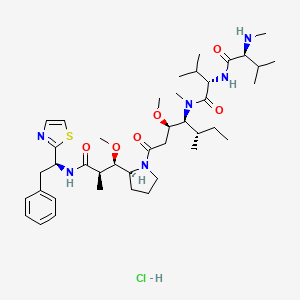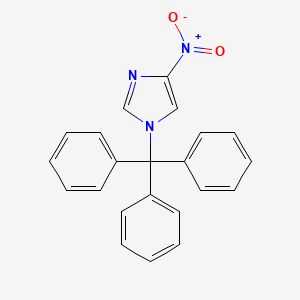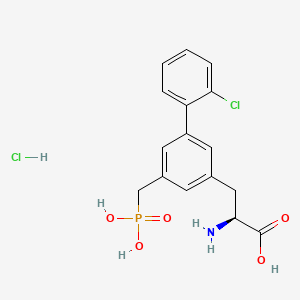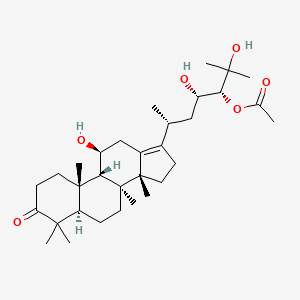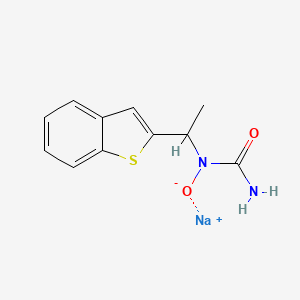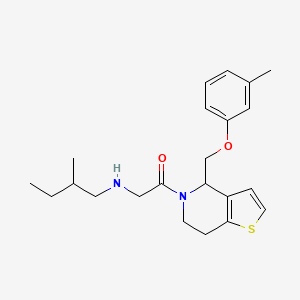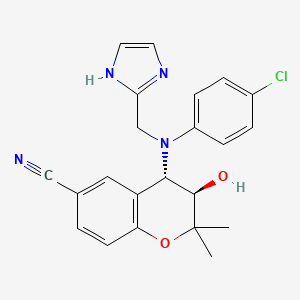![molecular formula C14H17F3N3O7P B1139444 [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate CAS No. 1255517-78-2](/img/structure/B1139444.png)
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as Fanapanel , is a non-polymer with a molecular weight of 409.254 . It has been investigated for the treatment of visual acuity . The compound is part of the heterocyclic compounds and fused-ring organophosphorus compounds categories .
Molecular Structure Analysis
The compound has a complex structure with a formula of C14H15F3N3O6P . Its isomeric SMILES representation isc1c(c(cc2c1NC(=O)C(=O)N2CP(=O)(O)O)N3CCOCC3)C(F)(F)F . The InChI representation is InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25) . Physical And Chemical Properties Analysis
The compound has a formal charge of 0, an atom count of 42, a chiral atom count of 0, a bond count of 44, and an aromatic bond count of 6 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Quinoxaline derivatives, including those involving morpholine groups, have been synthesized for a range of applications. For example, Charushin et al. (1998) explored the formation of fluorinated furo[2,3,-b]quinoxalines through reactions involving quinoxalinium salts, which could have implications in materials science or pharmaceuticals (Charushin et al., 1998).
Photophysical and Biomolecular Binding Properties
- New series of quinolines with morpholin-4-yl groups have been synthesized, exhibiting intriguing photophysical properties and strong interactions with ct-DNA. This suggests potential applications in the field of molecular biology or material science (Bonacorso et al., 2018).
Antimicrobial Properties
- Quinolinylphosphonates, which are structurally related to quinoxalines, have shown significant antimicrobial potency, indicating potential applications in the development of new antimicrobial agents (Arsanious et al., 2019).
Interactions with Human Serum Albumin
- Studies have investigated the interactions between quinoxaline derivatives and human serum albumin, which is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Yegorova et al., 2016).
Antiviral and Immunomodulatory Effects
- Certain indolo[2,3-b]quinoxaline derivatives have shown antiviral and immunomodulatory effects, highlighting their potential use in developing antiviral therapies (Antonovych et al., 2015).
Inhibition of Corrosion
- Phosphonic acids with morpholine groups have been studied for their inhibitory effects on the corrosion of iron, indicating potential applications in materials science and engineering (Amar et al., 2006).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1255517-78-2 |
|---|---|
Produktname |
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate |
Molekularformel |
C14H17F3N3O7P |
Molekulargewicht |
427.27 |
IUPAC-Name |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate |
InChI |
InChI=1S/C14H13F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H-,23,24,25);1H2/p+1 |
SMILES |
C1COCCN1C2=CC3=[N+](C(=O)C(=O)N=C3C=C2C(F)(F)F)CP(=O)(O)O.O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



